6-Chloroquinoxaline-2,3-diol

Catalog No.
S574956
CAS No.
6639-79-8
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroquinoxaline-2,3-diol

CAS Number

6639-79-8

Product Name

6-Chloroquinoxaline-2,3-diol

IUPAC Name

6-chloro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)

InChI Key

RNOLFZACEWWIHP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2

Synonyms

6,7-dichloroquinoxaline-2,3-dione, DCQX

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2

Synthesis and Characterization:

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on its synthesis and characterization. Studies have reported different methods for its synthesis, including condensation reactions and ring-closing reactions. PubChem, National Institutes of Health: )

6-Chloroquinoxaline-2,3-diol is an organic compound with the molecular formula C8H5ClN2O2C_8H_5ClN_2O_2 and a molecular weight of 196.59 g/mol. It features a chloro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its role in various biological activities, particularly in modulating pain through interactions with glycine receptors in the central nervous system .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, often utilized in organic synthesis.

The compound exhibits significant biological activities:

  • Pain Modulation: It acts as a glycine receptor antagonist, which is crucial in pain transmission pathways within the central nervous system .
  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Neuroprotective Effects: There is evidence indicating that it may have neuroprotective properties, although more research is needed to fully understand its mechanisms.

Several methods exist for synthesizing 6-Chloroquinoxaline-2,3-diol:

  • Cyclocondensation Reaction:
    • Involves the reaction of 4-chloro-o-phenylenediamine with diethyl oxalate in the presence of an alkali under reflux conditions. This method has been noted for its efficiency and reduced side reactions due to controlled temperatures .
  • Alternative Synthesis Approaches:
    • Other synthetic routes include using various biselectrophiles and amines under specific conditions to yield quinoxaline derivatives .

6-Chloroquinoxaline-2,3-diol has several applications:

  • Pharmaceutical Development: Its ability to modulate glycine receptors makes it a candidate for developing analgesics or treatments for neurological disorders.
  • Research Tool: Used in studies investigating synaptic transmission and receptor pharmacology due to its specific interactions with glycine receptors.

Research on interaction studies highlights:

  • Glycine Receptor Binding: The compound's binding affinity for glycine receptors has been characterized, indicating its potential role as a therapeutic agent in pain management .
  • Potential Drug Interactions: Preliminary studies suggest that it may interact with other pharmacological agents, necessitating further investigation into its safety profile and efficacy when used in combination therapies.

Several compounds are structurally similar to 6-Chloroquinoxaline-2,3-diol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2,3-DichloroquinoxalineSimilar quinoxaline ringTwo chlorine substituents enhancing reactivity
QuinoxalineBasic structureLacks hydroxyl groups; primarily used as a scaffold
6-NitroquinoxalineNitro group instead of chloroExhibits different biological activities

These compounds share structural motifs but differ significantly in their chemical behavior and biological activities.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6639-79-8

Wikipedia

2,3-Dihydroxy-6-chloroquinoxaline

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types